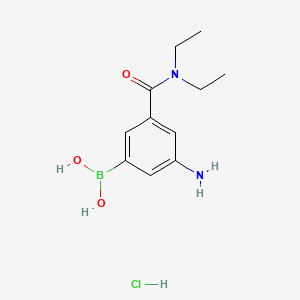

(3-Amino-5-(Diethylcarbamoyl)phenyl)boronsäurehydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: Used in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.

Biology: Investigated for its potential as a reversible covalent inhibitor in enzyme studies.

Medicine: Explored for its role in drug development, particularly in the synthesis of boron-containing pharmaceuticals.

Industry: Utilized in the production of polymers and materials with specific binding affinities.

Wirkmechanismus

Target of Action

Boronic acids, in general, are known to interact with cis-diol containing molecules such as nucleosides, catechols, saccharides, and glycoproteins .

Mode of Action

The compound interacts with its targets through a reversible covalent reaction . This interaction is pH-dependent. Under high pH conditions, the boronic acid moiety can form a covalent complex with the cis-diol group. When the pH environment becomes acidic, the complex dissociates into the original boronic acid and the cis-diol .

Biochemical Pathways

Boronic acids have been used in various areas ranging from biological labeling, protein manipulation and modification, to separation and the development of therapeutics . They have also been used in the development of synthetic ‘boron-lectins’ .

Result of Action

Boronic acids have been used for the selective detection of sulfur-containing metabolites in in vitro models .

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The interaction of the boronic acid moiety with cis-diol groups is pH-dependent . Other factors that could influence the compound’s action, efficacy, and stability include temperature, the presence of other chemicals in the environment, and the specific characteristics of the target molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride typically involves the reaction of 3-amino-5-(diethylcarbamoyl)phenylboronic acid with hydrochloric acid. The process may include steps such as hydroboration, where a B-H bond is added over an alkene or alkyne to form the corresponding boronic acid .

Industrial Production Methods: Industrial production methods for this compound often utilize large-scale hydroboration reactions followed by purification steps such as flash column chromatography. The use of environmentally benign reagents and conditions is emphasized to ensure sustainability and safety in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to boronic esters or acids.

Reduction: Formation of boron-containing alcohols.

Substitution: Participation in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts in the presence of bases such as potassium carbonate.

Major Products: The major products formed from these reactions include boronic esters, alcohols, and various substituted aromatic compounds .

Vergleich Mit ähnlichen Verbindungen

- (3-Chloro-5-(diethylcarbamoyl)phenyl)boronic acid

- 3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid

- 3-Aminophenylboronic acid

Comparison: (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a diethylcarbamoyl group, which enhances its reactivity and binding affinity compared to similar compounds. This makes it particularly useful in applications requiring high specificity and selectivity .

Biologische Aktivität

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological mechanisms, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. This property is crucial for its biological activity, particularly in cellular signaling and enzyme inhibition. The presence of the diethylcarbamoyl group enhances its solubility and stability in biological systems.

Targeting Cellular Pathways

(3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride primarily interacts with cellular pathways involved in:

- Protein Interactions : The boronic acid moiety can reversibly bind to diol-containing molecules, influencing protein function and stability.

- Cellular Stress Responses : It has been shown to modulate endoplasmic reticulum (ER) stress pathways, which are critical in various diseases, including neurodegenerative disorders and cancer .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Its mechanism involves:

- Inhibition of Cell Proliferation : The compound has demonstrated significant antiproliferative effects against several cancer cell lines. For instance, it was evaluated alongside standard antiandrogens like flutamide and bicalutamide, showing promising results in inhibiting prostate cancer cell growth .

- Mechanistic Studies : Research indicates that the compound may induce apoptosis through the activation of caspase pathways and modulation of apoptotic proteins, contributing to its effectiveness against cancer cells .

Neuroprotective Effects

The compound's ability to mitigate ER stress suggests potential neuroprotective properties. In models of neurodegeneration:

- Protection Against Neuronal Death : By inhibiting ER stress-induced apoptosis, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride may protect neurons from damage associated with conditions like Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride indicates:

- Bioavailability : Due to its lipophilic nature, it is expected to have good bioavailability, allowing effective cellular uptake.

- Metabolism : Further studies are required to elucidate its metabolic pathway and half-life in biological systems.

Table 1: Summary of Biological Activities

Case Study: Antiproliferative Effects

In a comparative study involving various boronic acid derivatives, (3-Amino-5-(diethylcarbamoyl)phenyl)boronic acid hydrochloride exhibited superior activity against LAPC-4 prostate cancer cells compared to traditional treatments. The study highlighted the structural importance of the diethylcarbamoyl group in enhancing biological activity.

Eigenschaften

IUPAC Name |

[3-amino-5-(diethylcarbamoyl)phenyl]boronic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17BN2O3.ClH/c1-3-14(4-2)11(15)8-5-9(12(16)17)7-10(13)6-8;/h5-7,16-17H,3-4,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JULUJZFVUNTJKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)N)C(=O)N(CC)CC)(O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18BClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674324 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

957066-02-3 |

Source

|

| Record name | [3-Amino-5-(diethylcarbamoyl)phenyl]boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.